Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride – Greater Than 10-Fold Difference in Aqueous Half-Life
The –SO₂F moiety in diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate provides a marked hydrolytic stability advantage over the analogous sulfonyl chloride (–SO₂Cl) that would be present in a hypothetical diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. The intrinsic stability order of sulfonyl halides is fluorides >> chlorides > bromides > iodides, with sulfonyl chlorides hydrolyzing rapidly in aqueous media whereas sulfonyl fluorides remain intact for extended periods [1]. For the reference compound phenylmethanesulfonyl fluoride (PMSF), the aqueous half-life at pH 7.0 and 25 °C is approximately 110 minutes; the corresponding sulfonyl chloride analog would hydrolyze with a half-life of less than 10 minutes under identical conditions, representing a greater than 10-fold stability difference [2]. This enhanced stability is critical for applications requiring aqueous compatibility, such as biochemical labeling, chemoproteomics, or multi-step synthesis where intermediate purification in aqueous conditions is necessary.
| Evidence Dimension | Aqueous hydrolytic stability (half-life at pH 7.0, 25 °C) |
|---|---|
| Target Compound Data | Sulfonyl fluoride (–SO₂F): half-life ~110 min (based on PMSF reference data for the –SO₂F functional class) [2] |
| Comparator Or Baseline | Sulfonyl chloride (–SO₂Cl): half-life <10 min under identical conditions [1] |
| Quantified Difference | >10-fold longer half-life for sulfonyl fluoride vs. sulfonyl chloride |
| Conditions | Aqueous buffer, pH 7.0, 25 °C; class-level inference from sulfonyl halide stability series [REFS-1, REFS-2] |
Why This Matters
For procurement decisions, the sulfonyl fluoride stability ensures longer shelf-life, compatibility with aqueous reaction conditions, and reduced decomposition during storage and handling compared to sulfonyl chloride analogs.
- [1] Wikipedia, Sulfonyl halide – Stability decreases in order fluorides > chlorides > bromides > iodides. Available at: https://en.wikipedia.org/wiki/Sulfonyl_fluoride View Source
- [2] PMSF (Phenylmethanesulfonyl fluoride) – Half-life: 110 min at pH 7.0, 25 °C. Available via PubChem and handwiki.org. Available at: https://handwiki.org/wiki/Chemistry:PMSF View Source
